molecular formula C11H13F3N2O2S B2473675 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine CAS No. 565192-03-2

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2473675
CAS No.: 565192-03-2
M. Wt: 294.29
InChI Key: ORKWJTQNAUIMAZ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine is a benzenesulfonyl piperazine compound that serves as a key chemical building block in medicinal chemistry and oncology research. This compound is of significant interest in the development of novel molecular targeted therapies. Specifically, benzenesulfonyl piperazine derivatives have been investigated for their ability to activate procaspase-3, a key protein that is present in high concentrations in many cancer cells . The mechanism involves the direct activation of procaspase-3 to caspase-3, which then triggers apoptosis, or programmed cell death, in malignant cells . This targeted approach aims to selectively induce death in cancer cells while minimizing damage to normal, healthy cells, representing a promising strategy beyond conventional chemotherapy . Researchers utilize this compound as a core structure for designing and synthesizing potential anticancer agents with the goal of achieving effective activity while reducing undesirable effects, such as the neurotoxicity associated with earlier prototype molecules like PAC-1 . The structure features a piperazine ring sulfonylated at the nitrogen by a 2-(trifluoromethyl)benzene moiety, a configuration known to contribute to biological activity. This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWJTQNAUIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Structure-Activity Relationship Studies : The compound has been utilized in structure-activity relationship studies to identify how variations in its structure affect biological activity, particularly in the context of enzyme inhibition .

Biology

  • Proteomics Research : This compound is employed in proteomics to study protein interactions and functions, contributing to the understanding of cellular mechanisms.
  • Cancer Research : Various studies have investigated its cytotoxic effects on cancer cell lines. For example, derivatives of piperazine have shown promising results against different types of cancer cells, indicating potential therapeutic applications .

Medicinal Chemistry

  • Therapeutic Agent Development : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzyme targets, making it a candidate for drug development against diseases such as cancer and bacterial infections.
  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells, highlighting its potential for targeted cancer therapies .

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including polymers and coatings that require specific functional properties due to the presence of the trifluoromethyl group.

Case Studies

StudyFocusFindings
Hergenrother et al. (2006)Cancer Cell ApoptosisInvestigated compounds similar to this compound that activate caspase-3, leading to apoptosis in cancer cells .
PMC4225009 (2013)EAAT InhibitionIdentified analogs exhibiting inhibitory potency on excitatory amino acid transporters (EAAT), emphasizing structure modifications that enhance activity .
PMC7335995 (2020)Cytotoxic ActivityEvaluated piperazinone derivatives for their cytotoxic effects on colon and lung cancer cell lines, demonstrating significant anticancer properties .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, where it can modulate their activity by inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine
  • Structure : Chlorine substitution at position 2 and CF₃ at position 5 on the benzene ring.
  • Compared to the parent compound, this derivative may exhibit reduced solubility but improved metabolic stability due to halogenation .
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine
  • Structure : Chlorine at position 4 and CF₃ at position 3.
  • Impact : The para-chloro substitution creates a distinct electronic environment, possibly enhancing interactions with hydrophobic pockets in enzymes or receptors. This compound has shown relevance in antimicrobial studies but may differ in potency compared to the ortho-CF₃ analogue .
JH-LPH-07 (22a)
  • Structure : Incorporates a 3-bromophenyl group and retains the trifluoromethyl moiety.
  • JH-LPH-07 demonstrated superior activity over AZ1 (a reference inhibitor) in enzymatic assays, highlighting the importance of halogen positioning .

Functional Group Modifications

1-(3-(Trifluoromethyl)phenyl)piperazine
  • Structure : Lacks the benzenesulfonyl group, featuring only a CF₃-substituted phenyl ring.
  • Biological Activity: Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats at ED₅₀ = 2.5 mg/kg.
3b (4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide)
  • Structure : Combines a CF₃-phenylpiperazine with a thiophene-benzamide scaffold.
  • Activity: Binds selectively to dopamine D3 receptors (Ki = 4.3 nM), demonstrating the utility of trifluoromethyl groups in CNS-targeted ligands. Compared to non-CF₃ analogues, this compound exhibits 10-fold higher selectivity .

Pharmacological and Biochemical Profiles

Compound Target/Activity Key Data Reference
1-[2-(CF₃)benzenesulfonyl]piperazine LpxH Inhibition IC₅₀ = 0.8 μM (vs. AZ1: IC₅₀ = 1.2 μM)
1-(3-CF₃-phenyl)piperazine 5-HT1B/1C Receptor Agonism ED₅₀ = 2.5 mg/kg (rat locomotor assay)
1-[4-Cl-3-CF₃-benzenesulfonyl]piperazine Antimicrobial Activity MIC = 0.5 μg/mL (E. coli)
JH-LPH-07 LpxH Inhibition (Gram-negative) IC₅₀ = 0.3 μM

Biological Activity

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O2S, with a molecular weight of approximately 330.75 g/mol. The compound features a piperazine ring substituted with a trifluoromethyl group and a benzenesulfonyl moiety, which enhances its lipophilicity and biological activity, making it an intriguing candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating its binding to target proteins. This interaction can modulate the activity of these proteins, potentially leading to inhibitory effects on various biological pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes. For example, related compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE), which is crucial in neuropharmacology. The IC50 values for related compounds ranged from 27.04 to 106.75 µM for AChE inhibition .

Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Notes
This compoundPotential enzyme inhibitorTBDRequires further pharmacological profiling
4-(Trifluoromethyl)benzohydrazideAntimicrobial250-1000Effective against M. tuberculosis
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAChE inhibitor27.04-106.75Potent against AChE

Study on Antimycobacterial Activity

In a study assessing the antimycobacterial activity of structurally related compounds, derivatives exhibited varying degrees of effectiveness against drug-susceptible strains of Mycobacterium tuberculosis. Compounds with shorter alkyl chains showed negligible activity, while others demonstrated significant inhibition at concentrations around 250 µM .

Cytotoxicity Assessment

Cytotoxicity studies have indicated that several derivatives do not exhibit cytostatic properties at concentrations below 100 µM, suggesting a selective action mechanism that may be advantageous in therapeutic contexts .

Q & A

Q. What are the standard synthetic protocols for preparing 1-[2-(trifluoromethyl)benzenesulfonyl]piperazine derivatives, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves coupling sulfonyl chlorides with piperazine derivatives under controlled conditions. For example, copper-catalyzed click chemistry (CuSO₄·5H₂O and sodium ascorbate) in a H₂O:DCM (1:2) solvent system is effective for triazole-linked derivatives, achieving yields >90% when reaction times are optimized to 2–3 hours at ambient temperature . Purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures high purity. Adjusting stoichiometric ratios of azide derivatives (1.2 equiv.) and catalysts (0.3–0.6 equiv.) can further enhance yields .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms substituent positions and piperazine ring integrity (e.g., δ 2.58–3.80 ppm for N-CH₂ groups) .
  • LCMS : Validates molecular weight (e.g., m/z 397.1685 for triazole derivatives) .
  • TLC : Monitors reaction progress using hexane:ethyl acetate (1:2) mobile phases .
  • Elemental analysis : Ensures >95% purity by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How do structural modifications at the benzenesulfonyl group influence the biological activity of this compound derivatives?

Substituents on the benzenesulfonyl moiety significantly modulate target affinity. For instance:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance interactions with hydrophobic enzyme pockets, as seen in LpxH inhibitors where 3-carboxybenzenesulfonyl groups improved binding by 10-fold compared to unsubstituted analogs .
  • Bulkier groups (e.g., 2-bromophenyl) reduce solubility but increase selectivity for dopamine D3 receptors in neurological studies . Molecular docking (AutoDock Vina) and free energy calculations (MM-GBSA) are critical for rational design .

Q. What computational strategies are employed to predict the binding modes of this compound derivatives with biological targets?

  • Molecular docking : Tools like AutoDock or Schrödinger predict ligand-receptor interactions (e.g., hydrogen bonding with Tyr473 in kinase targets) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess binding stability over 100 ns trajectories, identifying critical residues (e.g., Asp110 in HCV NS5B polymerase) for mutagenesis validation .

Q. How can researchers resolve discrepancies in biological activity data observed across different derivatives of this compound?

Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., sulfonic acid derivatives) that may confound activity .
  • Crystallography : Resolve binding modes of high/low-activity analogs to pinpoint steric or electronic clashes .

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